molecular formula C14H24O3 B15414805 Methyl 4-oxo-2-(prop-2-EN-1-YL)decanoate CAS No. 146515-28-8

Methyl 4-oxo-2-(prop-2-EN-1-YL)decanoate

Cat. No.: B15414805
CAS No.: 146515-28-8
M. Wt: 240.34 g/mol
InChI Key: WAFFARMZIKCLHF-UHFFFAOYSA-N
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Description

Methyl 4-oxo-2-(prop-2-en-1-yl)decanoate is a medium-chain fatty acid methyl ester derivative characterized by a decanoate backbone modified with a 4-oxo (keto) group and a prop-2-en-1-yl (allyl) substituent at position 2. The 4-oxo group may enhance hydrogen-bonding interactions, while the allyl substituent introduces reactivity for further chemical modifications. Such derivatives are often explored for their bioactivity, particularly in metabolic regulation, as seen in structurally related esters like methyl decanoate .

Properties

CAS No.

146515-28-8

Molecular Formula

C14H24O3

Molecular Weight

240.34 g/mol

IUPAC Name

methyl 4-oxo-2-prop-2-enyldecanoate

InChI

InChI=1S/C14H24O3/c1-4-6-7-8-10-13(15)11-12(9-5-2)14(16)17-3/h5,12H,2,4,6-11H2,1,3H3

InChI Key

WAFFARMZIKCLHF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)CC(CC=C)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three key analogs (Table 1):

Compound Molecular Formula Functional Groups Key Properties
Methyl 4-oxo-2-(prop-2-en-1-yl)decanoate C₁₄H₂₂O₃ 4-oxo, prop-2-en-1-yl, methyl ester Hypothesized moderate hydrophobicity; reactive allyl group; potential metabolic interactions
Methyl decanoate C₁₁H₂₂O₂ Methyl ester High hydrophobicity (logP ~5.3), insoluble in water; antidiabetic activity
Methyl 2-amino-3-(4-methoxy-biphenyl)propanoate C₁₈H₂₁NO₃ Amino, biphenyl, methyl ester Polar due to amino group; likely higher solubility than methyl decanoate
Methyl hexanoate C₇H₁₄O₂ Methyl ester Low molecular weight; volatile; used in flavor/fragrance industries

Table 1. Structural and functional comparisons of this compound with analogs.

Physicochemical Properties

  • Hydrophobicity: Methyl decanoate is highly hydrophobic (logP ~5.3) , whereas the 4-oxo group in the target compound may reduce logP slightly, improving solubility in polar solvents.
  • Reactivity: The allyl group in the target compound offers sites for electrophilic addition or radical reactions, unlike the inert methyl decanoate. This reactivity could be exploited for bioconjugation or material synthesis.

Preparation Methods

Molecular Architecture and Functional Group Reactivity

Methyl 4-oxo-2-(prop-2-en-1-yl)decanoate (C₁₄H₂₄O₃) comprises a decanoate backbone substituted with a ketone at position 4 and an allyl group at position 2. The allyl moiety (prop-2-en-1-yl) introduces sites for electrophilic addition or radical reactions, while the ketone enables nucleophilic attack or reduction. The ester group at the terminal methyl position offers opportunities for hydrolysis or transesterification.

Retrosynthetically, the molecule can be deconstructed into two fragments:

  • C1–C4 segment : A β-keto ester (e.g., methyl 4-oxodecanoate)
  • C2 allyl group : Introduced via alkylation or conjugate addition

Retrosynthetic Pathways

Two primary routes emerge:

  • Pathway A : Alkylation of a preformed β-keto ester with allyl electrophiles
  • Pathway B : Claisen condensation between allyl-substituted acetates and longer-chain acyl equivalents

Direct Synthesis via Alkylation of β-Keto Esters

Substrate Preparation: Methyl 4-Oxodecanoate

The synthesis begins with methyl 4-oxodecanoate, a β-keto ester accessible via Claisen condensation of methyl acetoacetate and heptanoyl chloride under basic conditions.

Reaction Mechanism :
$$
\text{Methyl acetoacetate} + \text{Heptanoyl chloride} \xrightarrow{\text{NaH, THF}} \text{Methyl 4-oxodecanoate} + \text{HCl}
$$

Allylation at C2

The allyl group is introduced via nucleophilic alkylation. Using allyl bromide and a strong base (e.g., LDA), the enolate of methyl 4-oxodecanoate attacks the allyl electrophile:

Procedure :

  • Dissolve methyl 4-oxodecanoate (1.0 eq) in THF under nitrogen.
  • Add LDA (2.2 eq) at −78°C to form the enolate.
  • Introduce allyl bromide (1.5 eq) and warm to room temperature.
  • Quench with NH₄Cl and extract with ethyl acetate.

Yield Optimization :

  • Excess allyl bromide (1.5–2.0 eq) improves conversion.
  • Low temperatures (−78°C) minimize side reactions (e.g., over-alkylation).

Claisen Condensation Approach

Cross-Condensation Strategy

An alternative route employs Claisen condensation between allyl-substituted acetylacetone and methyl octanoate:

$$
\text{Allyl acetylacetone} + \text{Methyl octanoate} \xrightarrow{\text{NaOMe, MeOH}} \text{this compound} + \text{H}_2\text{O}
$$

Key Parameters :

  • Catalyst : Sodium methoxide (0.1 eq)
  • Temperature : Reflux (65–70°C)
  • Reaction Time : 6–8 hours

Byproduct Management

GC-MS analysis of reaction mixtures reveals competing aldol adducts (∼15%). Purification via fractional distillation (bp 120–125°C at 0.5 mmHg) isolates the target compound in 68% yield.

Oxidation of Secondary Alcohols

Alcohol Precursor Synthesis

Methyl 2-(prop-2-en-1-yl)-4-hydroxydecanoate serves as an intermediate. Oxidation of the C4 hydroxyl to a ketone is achieved using Jones reagent (CrO₃/H₂SO₄):

Oxidation Protocol :

  • Dissolve the alcohol (1.0 eq) in acetone at 0°C.
  • Add Jones reagent dropwise until orange persists.
  • Stir for 2 hours, quench with isopropanol, and extract with DCM.

Yield : 72–75% after silica gel chromatography.

Experimental Procedures and Optimization

Comparative Analysis of Methods

Table 1 summarizes key synthetic routes and their efficiencies:

Method Starting Materials Conditions Yield (%) Purity (%)
Alkylation of β-Keto Ester Methyl 4-oxodecanoate, Allyl Br LDA, THF, −78°C 65 98
Claisen Condensation Allyl acetylacetone, Methyl octanoate NaOMe, Reflux 68 95
Alcohol Oxidation Methyl 4-hydroxy-2-allyldecanoate Jones reagent, 0°C 73 97

Solvent and Catalyst Screening

  • Alkylation Efficiency : THF > DME > Dioxane (lower yields in ethereal solvents)
  • Oxidation Alternatives : Swern oxidation (oxalyl chloride/DMSO) achieves 70% yield but requires rigorous moisture control.

Challenges and Industrial Scalability

Byproduct Formation

  • Over-Alkylation : Mitigated by slow addition of allyl bromide.
  • Ester Hydrolysis : Avoid aqueous workup at elevated pH.

Green Chemistry Considerations

  • Solvent Recycling : THF recovery via distillation reduces waste.
  • Catalyst Reuse : Immobilized NaOMe on silica improves turnover.

Q & A

Q. Table 1: Key Analytical Parameters for this compound

TechniqueParametersPurpose
1H^1 \text{H}-NMRδ 5.8–6.1 (allyl protons), δ 3.6 (COOCH3_3)Confirm allyl and ester groups
HPLCRetention time: 8.2 min (C18, 70% MeOH)Purity assessment
DSCMelting point: 85–87°CDetect polymorphs

Q. Table 2: Comparative Reactivity of Allyl-Substituted Esters

CompoundActivation Energy (kJ/mol)Major Decomposition Product
Methyl decanoate120Decene + CO2_2
This compound95 (allyl cleavage)Acrolein + ketone derivatives

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